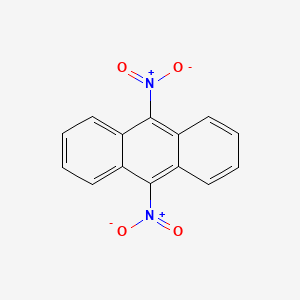

9,10-Dinitroanthracene

Descripción

Contextualizing Nitro-Substituted Polycyclic Aromatic Hydrocarbons (NPAHs) within Organic Systems

Nitro-substituted polycyclic aromatic hydrocarbons (NPAHs) are a class of organic molecules characterized by a polycyclic aromatic hydrocarbon (PAH) core, which consists of fused benzene (B151609) rings, with one or more nitro groups (–NO₂) attached to the aromatic framework. scispace.comresearchgate.net These compounds are of significant interest in organic chemistry and environmental science. They can be formed through incomplete combustion of organic materials, such as fossil fuels and biomass, or via secondary atmospheric reactions where parent PAHs react with nitrogen oxides. researchgate.netresearchgate.netnih.gov

Significance of 9,10-Dinitroanthracene (9,10-DNA) as a Model Compound in Mechanistic and Solid-State Studies

This compound (9,10-DNA) is a key NPAH that serves as a valuable model compound in advanced organic research, particularly in the fields of mechanistic and solid-state chemistry. Its symmetrical structure, with nitro groups at the electronically significant 9 and 10 positions of the anthracene (B1667546) core, makes it an ideal system for investigating fundamental principles of electronic effects and reactivity in polyaromatic systems.

One of the most studied aspects of 9,10-DNA is its solid-state photochemical behavior. Research has shown that upon irradiation with UV light, crystals of 9,10-DNA undergo a remarkable crystal-to-crystal transformation to form anthraquinone (B42736), with the elimination of nitric oxide (NO). unibo.itresearchgate.net This conversion is a topophysical reaction, where the crystal lattice of the product is formed with a specific orientation relative to the reactant's lattice. csic.es The study of this transformation provides deep insights into how molecular changes are correlated with physical and structural modifications within a crystal lattice. researchgate.net Advanced techniques like lattice phonon Raman spectroscopy have been employed to monitor both the chemical and physical changes simultaneously, revealing that molecular rearrangements precede the modifications in the crystal's symmetry. researchgate.net

Furthermore, the structure of 9,10-DNA has been a subject of detailed crystallographic analysis. X-ray diffraction studies have determined that the anthracene skeleton is planar, but the two nitro groups are not coplanar with the rings. iucr.org They are tilted out of the aromatic plane by a significant angle, measured to be approximately 64°. cdnsciencepub.comiucr.org This steric inhibition of resonance, caused by the twisting of the nitro groups, significantly influences the molecule's electronic structure and reactivity, making 9,10-DNA a benchmark compound for studying the interplay between steric and electronic effects in substituted aromatic systems. cdnsciencepub.comcdnsciencepub.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₈N₂O₄ |

| Molecular Weight | 268.22 g/mol |

| CAS Number | 33685-60-8 |

| Melting Point | 294 °C |

| Density | 1.591 g/cm³ (measured) |

Sources: iucr.orgnih.govmolbase.com

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 3.95 ± 0.01 Å |

| b | 8.68 ± 0.02 Å |

| c | 8.76 ± 0.02 Å |

| α | 106° 46' ± 10' |

| β | 98° 59' ± 10' |

| γ | 98° 01' ± 10' |

| Volume | 278.6 ų |

Source: iucr.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

9,10-dinitroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-15(18)13-9-5-1-2-6-10(9)14(16(19)20)12-8-4-3-7-11(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPMAZCBFKBIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187362 | |

| Record name | 9,10-Dinitroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33685-60-8 | |

| Record name | 9,10-Dinitroanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033685608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dinitroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Dinitro-anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Formation Pathways of 9,10 Dinitroanthracene

Laboratory Synthesis Approaches

The creation of 9,10-dinitroanthracene in a laboratory setting is predominantly achieved through the electrophilic nitration of its parent compound, anthracene (B1667546). This process involves the introduction of nitro groups onto the anthracene core, with reaction conditions being paramount for selective formation.

Electrophilic Nitration of Anthracene

The electrophilic substitution of anthracene is a foundational method for synthesizing its nitro derivatives. numberanalytics.com The nitration of anthracene specifically targets the 9 and 10 positions due to the electronic structure of the anthracene molecule, which makes these central positions the most reactive sites. stackexchange.com This reaction typically involves treating anthracene with a nitrating agent. A classic and widely utilized approach employs a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the key reacting species. masterorganicchemistry.com The nitronium ion is then attacked by the electron-rich π system of the anthracene ring, leading to the substitution of hydrogen atoms with nitro groups. numberanalytics.commasterorganicchemistry.com

Optimized Reaction Conditions for Selective this compound Formation

Achieving the selective dinitration of anthracene at the 9 and 10 positions requires careful management of reaction parameters to maximize the yield of the desired product and minimize the formation of byproducts, such as mono-nitro or other dinitro isomers.

Several methodologies have been developed to optimize the synthesis of this compound. One common method involves the direct nitration of anthracene using a mixture of nitric acid and sulfuric acid, which can achieve yields of approximately 27% under controlled conditions. To enhance regioselectivity and reduce the formation of unwanted byproducts, reactions are often carried out at low temperatures, typically between 0 and 5°C, to control the exothermic nature of the reaction.

Alternative and milder methods have also been explored. For instance, a method utilizing potassium persulfate and bismuth nitrate (B79036) in acetonitrile (B52724) at elevated temperatures has been reported to produce this compound with a yield of around 32%. Another approach involves the nitration of 9-bromoanthracene (B49045) with sodium nitrate and trifluoroacetic acid (TFA) in acetic anhydride, which can lead to the formation of 9-bromo-10-nitroanthracene (B3047898) in good yields. While this is not a direct synthesis of this compound, it highlights methods for functionalizing the anthracene core at specific positions.

Interactive Table: Synthetic Routes to this compound and Related Compounds

| Method | Reagents | Temperature | Yield (%) | Product |

|---|---|---|---|---|

| Classical Nitration | HNO₃ / H₂SO₄ | 0–5°C | ~27 | This compound |

| Decarboxylative Nitration | K₂S₂O₈, Bi(NO₃)₃, Acetonitrile | 130°C | ~32 | This compound |

| Nitration of 9-Bromoanthracene | Sodium nitrate, TFA, Acetic anhydride | 25°C | 75 | 9-Bromo-10-nitroanthracene |

Environmental and Atmospheric Formation Mechanisms

Beyond the laboratory, this compound can also be formed through environmental and atmospheric processes. These formation pathways are categorized as either primary, occurring directly from combustion, or secondary, resulting from atmospheric chemical reactions.

Primary Formation during Combustion Processes

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including this compound, can be formed directly during the incomplete combustion of organic materials. mdpi.comchiron.no These primary formation processes are influenced by the temperature of combustion, with higher temperatures generally leading to an increased yield of nitro-PAHs from their parent PAHs. mdpi.com Significant sources of primary nitro-PAHs include emissions from diesel and gasoline engines, coal combustion, and biomass burning. mdpi.com

Secondary Atmospheric Reactions Involving Nitrogen Oxides and Parent Polycyclic Aromatic Hydrocarbons

Secondary formation of this compound occurs when the parent PAH, anthracene, is released into the atmosphere and subsequently undergoes chemical transformation. mdpi.com These atmospheric reactions can happen in the gas phase or on the surface of particulate matter. Anthracene adsorbed on particles like silica (B1680970) (SiO₂), magnesium oxide (MgO), or sodium chloride (NaCl) can react with atmospheric nitrogen dioxide (NO₂) to form nitroanthracene derivatives. researchgate.netnih.gov

Studies have shown that the reaction of anthracene with NO₂ on the surface of SiO₂ can produce both 9-nitroanthracene (B110200) and 9,10-anthraquinone. researchgate.net The reaction of anthracene with NO₂ on NaCl particles has also been observed to form 9-nitroanthracene and 9,10-anthraquinone, with the relative humidity playing a significant role in the reaction rates and product distribution. nih.govacs.org Specifically, the formation of 9-nitroanthracene was found to decrease significantly with increasing relative humidity. nih.govacs.org Gas-phase reactions of anthracene with hydroxyl (OH) radicals, nitrate (NO₃) radicals, and chlorine (Cl) atoms in the presence of nitrogen oxides can also lead to the formation of nitroanthracenes. rsc.orgacs.org

Chemical Reactivity and Mechanistic Investigations of 9,10 Dinitroanthracene

Photochemical Transformations in the Solid State

The solid-state chemistry of 9,10-dinitroanthracene is dominated by its remarkable photochemical reactivity, undergoing transformations that involve significant changes at both the molecular and crystal lattice levels. researchgate.netnih.gov

Table 1: Summary of the Photochemical Transformation of this compound

| Parameter | Description | Source(s) |

| Reactant | This compound (DNO₂A) | nih.gov |

| Product | Anthraquinone (B42736) (AQ) | nih.gov |

| By-product | Nitric Oxide (2NO) | nih.gov |

| Stimulus | UV Irradiation (e.g., 365 nm) | |

| Reaction Type | Solid-State, Crystal-to-Crystal | researchgate.netnih.gov |

| Reactant Crystal System | Triclinic (Z=1) | core.ac.uk |

| Product Crystal System | Monoclinic (Z=2) | core.ac.uk |

The conversion of DNO₂A to anthraquinone is described as a topophysical reaction. csic.esscispace.com Unlike topochemical reactions that are strictly governed by the pre-organization and alignment of reactant molecules in the crystal lattice, this transformation is primarily driven by the compatibility between the unit cell symmetries of the reactant and product phases. csic.esrsc.org The reaction involves a significant change in crystal structure, moving from the triclinic lattice of DNO₂A (with one molecule per unit cell) to the monoclinic structure of anthraquinone (with two molecules per unit cell). core.ac.uk This compatibility at the level of lattice symmetry, rather than a direct molecular orientation fit, allows the transformation to proceed. csic.esrsc.org The mechanism involves the initial formation of product molecules that substitutionally replace reactant molecules within the host lattice. unibo.it As the concentration of the product increases, phase segregation can occur, leading to the coexistence of both reactant and product lattices. unibo.it

The dynamics of the DNO₂A to AQ conversion have been elucidated using techniques like micro-Raman spectroscopy, which can probe both intramolecular vibrations (molecular changes) and lattice phonons (crystal structure changes) simultaneously. researchgate.netnih.govrsc.org A key finding from these studies is that the molecular transformation consistently precedes the modification of the crystal lattice. csic.esrsc.orgresearchgate.net The chemical reaction, initiated by photon absorption, starts first, and the resulting changes in molecular geometry and interactions subsequently induce the slower process of lattice reconstruction. rsc.org This delay between the onset of the chemical reaction and the change in crystal symmetry is a characteristic feature of this type of solid-state transformation and points to a reconstructive phase transition mechanism. researchgate.netrsc.org

A visually striking consequence of the solid-state photoreaction of DNO₂A is the macroscopic mechanical motion exhibited by the crystals. researchgate.netnih.govscispace.com Upon irradiation, single crystals of DNO₂A can be observed to bend, twist, and unfold dramatically. researchgate.netnih.govrsc.org This photomechanical effect is a direct result of the interplay between the photon-induced chemical reaction and the resulting mechanical strain within the crystal. researchgate.netnih.gov As the reaction proceeds, domains of the newly formed anthraquinone lattice create stress at the boundaries with the unreacted DNO₂A lattice. csic.es This internal strain, arising from the mismatch in unit cell parameters and molecular volumes, is released through macroscopic physical movements, which can sometimes lead to the shattering of the crystal. csic.esunibo.it

The photochemical transformation of DNO₂A is highly sensitive to external pressure. researchgate.netnih.gov Experimental studies have shown that applying high pressure can inhibit the reaction. researchgate.netnih.gov Specifically, it has been found that above a pressure of 1 GPa, the photoreaction to anthraquinone is effectively stopped. researchgate.netnih.govcore.ac.uk The pressure imposes molecular constraints that hinder the significant atomic and molecular rearrangements necessary for the reaction to proceed. core.ac.uk This includes the cleavage of the C-N bonds, the release of NO gas, and the substantial reorganization of the crystal lattice from triclinic to monoclinic. nih.govcore.ac.uk The inhibition by pressure underscores the crucial role of molecular and lattice mobility in this solid-state transformation. core.ac.uk

Electrochemical Behavior and Electron Transfer Dynamics

The electrochemical properties of this compound have been investigated, primarily in aprotic solvents like dimethylformamide (DMF). oup.com Its behavior is distinct from other dinitroaromatics. Polarographic studies reveal that this compound undergoes reduction in a single, reversible two-electron diffusion-controlled wave. oup.com This is in contrast to a compound like 9-nitroanthracene (B110200), which shows two separate one-electron reduction steps. oup.com

A significant feature of the electrochemical reduction of this compound is the phenomenon of "potential inversion." researchgate.net This means that the standard potential for the formation of the anion radical is more negative than the standard potential for the subsequent formation of the dianion from the anion radical. researchgate.net In other words, the second electron transfer is more favorable (occurs at a less negative potential) than the first. This unusual behavior is attributed primarily to significant structural changes that accompany the reduction steps, rather than effects from ion pairing or solvent activity coefficients. researchgate.net The addition of an electron causes a structural reorganization that makes the resulting anion radical easier to reduce further. researchgate.net

The half-wave potentials are also influenced by the supporting electrolyte used. oup.com In the presence of alkali metal or alkaline earth metal cations, the reduction potentials shift to the anodic (less negative) side compared to when tetraalkylammonium salts are used. oup.com

Table 2: Summary of Electrochemical Behavior of this compound

| Parameter | Finding | Source(s) |

| Solvent | Dimethylformamide (DMF) | oup.com |

| Reduction Process | Single reversible two-electron wave | oup.com |

| Key Observation | Potential Inversion (E°₂ > E°₁) | researchgate.net |

| Primary Cause | Significant structural reorganization upon reduction | researchgate.net |

| Effect of Electrolyte | Anodic shift of half-wave potential with alkali/alkaline earth metal cations | oup.com |

Multi-Electron Reduction Pathways and Reduction Waves

The half-wave potential for this two-electron reduction is influenced by the experimental conditions, particularly the supporting electrolyte used.

| Solvent | Supporting Electrolyte | Reduction Potential (E₁/₂) vs. SCE | Process |

| DMF | 0.1 M TEAP | -0.68 V | Reversible, 2-electron |

| DMF | 0.1 M KClO₄ | -0.64 V | Reversible, 2-electron |

| DMF | 0.1 M NaClO₄ | -0.62 V | Reversible, 2-electron |

| DMF | 0.1 M LiClO₄ | -0.58 V | Reversible, 2-electron |

| DMF | 0.05 M Mg(ClO₄)₂ | -0.49 V | Less Reversible |

| Data sourced from polarographic studies in dimethylformamide (DMF). oup.com |

Analysis of Potential Inversion Phenomena in Dinitroaromatic Systems

A key feature of the electrochemical reduction of this compound is the phenomenon of potential inversion. researchgate.netresearchgate.netresearchgate.net This occurs when the second electron transfer is easier than the first, meaning the standard potential for the formation of the dianion from the radical anion (E°₂) is less negative than the standard potential for the formation of the radical anion from the neutral molecule (E°₁). researchgate.netresearchgate.net Consequently, the difference (E°₁ - E°₂) is negative. researchgate.net For this compound in acetonitrile (B52724), this value has been determined to be approximately -107 mV. researchgate.net This inversion is the primary reason why the two reduction steps are not resolved and instead appear as a single two-electron wave in voltammetry experiments. oup.comresearchgate.net The underlying cause for this behavior is largely attributed to significant structural reorganization of the molecule following the initial reduction step. researchgate.netresearchgate.net

Role of Ion Pairing and Activity Coefficients in Electrochemical Processes

In electrochemical studies, the supporting electrolyte cations can form ion pairs with the negatively charged reduction products (the radical anion and dianion). oup.comresearchgate.net This interaction has been investigated as a contributing factor to the observed electrochemical behavior of this compound. The half-wave potential of the reduction wave shifts to more positive (anodic) values in the presence of alkali metal (Li⁺, Na⁺, K⁺) and alkaline earth metal (Mg²⁺) cations compared to when tetraalkylammonium salts are used. oup.com This shift is indicative of ion pair formation between the dianion and the metal cations. oup.com While ion pairing and activity coefficient effects do influence the reduction potentials, studies have concluded that they are not the dominant factors responsible for the large potential inversion observed in this compound. researchgate.net The effects of ion pairing at typical electrolyte concentrations account for shifts of about 20 to 60 mV, which is less than the total observed potential inversion. researchgate.net The primary driver remains the structural changes within the molecule itself upon reduction. researchgate.net

Structural Changes Accompanying Reduction Steps

The potential inversion phenomenon in this compound is fundamentally linked to significant structural changes that occur as the molecule accepts electrons. researchgate.netresearchgate.net In its neutral state, the molecule experiences considerable steric strain, forcing the two nitro groups to twist out of the plane of the anthracene (B1667546) ring. cdnsciencepub.com Upon the first one-electron reduction to form the radical anion, the molecule undergoes a structural reorganization. This geometric change makes the resulting radical anion more susceptible to a second reduction than the original neutral molecule was to the first. This energetic favorability of the second reduction step, driven by structural relaxation, is the main cause of the potential inversion. researchgate.netresearchgate.net

Radical Anion and Dianion Formation and Stability

The electrochemical reduction of this compound proceeds through the formation of a radical anion (A⁻) followed immediately by the formation of a dianion (A²⁻), due to the potential inversion. researchgate.netresearchgate.net In aprotic solvents like DMF, the resulting dianion is stable on the timescale of cyclic voltammetry, as evidenced by the chemical reversibility of the two-electron wave. oup.comoup.com The stability of these highly basic anionic species is a characteristic feature of the electrochemistry of many dinitroaromatic compounds in such solvents. researchgate.net

Steric Effects and Resonance Inhibition

The geometry of this compound is heavily influenced by steric interactions, which in turn have profound effects on its electronic properties.

Impact of Nitro Group Orientation on Aromatic Resonance

X-ray crystallographic analyses have provided definitive evidence for steric inhibition of resonance in this compound. cdnsciencepub.comscribd.com Due to steric hindrance from adjacent atoms in the anthracene core, the nitro groups cannot lie coplanar with the aromatic ring system. cdnsciencepub.com Instead, they are twisted significantly out of the aromatic plane.

| Compound | Nitro Group Tilt Angle (from aromatic plane) | Reference |

| 9-Nitroanthracene | 84.7° | cdnsciencepub.comresearchgate.net |

| This compound | 63.7° | cdnsciencepub.comresearchgate.net |

This deviation from coplanarity disrupts the π-orbital overlap between the nitro groups and the anthracene nucleus. researchgate.net The result is a significant decrease in the resonance interaction, which would otherwise delocalize the electron-withdrawing effect of the nitro groups over the entire molecule. cdnsciencepub.comcdnsciencepub.com This inhibition of resonance is a key structural feature that governs the compound's electronic and chemical properties.

Correlation with Spectroscopic Signatures of Resonance Inhibition

The chemical behavior of this compound is significantly influenced by its unique structural and electronic properties. The positioning of the nitro groups at the 9 and 10 positions of the anthracene core creates substantial steric hindrance, forcing the nitro groups to rotate out of the plane of the aromatic ring system. This deviation from coplanarity leads to resonance inhibition, a phenomenon that can be observed and correlated with specific spectroscopic signatures.

Studies have measured the frequencies of the NO2 symmetrical stretching vibrations and the ultraviolet absorption spectra of this compound solutions. researchgate.net These spectroscopic features have been directly correlated with the degree of deviation from planarity and the resulting inhibition of resonance between the nitro groups and the anthracene ring. researchgate.net The infrared (IR) and Raman spectra, particularly the symmetric nitro group stretching transition which appears between 1310 and 1345 cm⁻¹, are sensitive to the substituent's position and orientation. researchgate.net Changes in the intensity and frequency of these vibrational modes provide insight into the electronic and structural environment of the nitro groups. researchgate.net

Furthermore, the photochemical reaction of this compound has been investigated using lattice phonon Raman spectroscopy. acs.org This technique is particularly effective for studying crystal-to-crystal transformations, as minor alterations in the crystal structure cause significant changes in the symmetry and selection rules of vibrational modes. acs.org By monitoring both the intramolecular Raman-active modes and the lattice modes, researchers can track the chemical transformation and the physical changes in the crystal lattice simultaneously. acs.org

| Spectroscopic Technique | Observed Feature | Correlation with Resonance Inhibition |

| Infrared (IR) & Raman Spectroscopy | NO₂ symmetrical stretching vibrations (1310-1345 cm⁻¹) | Frequency and intensity are sensitive to the rotation of the NO₂ group out of the aromatic plane. researchgate.net |

| Ultraviolet (UV) Absorption Spectroscopy | Absorption spectra of solutions | Correlated with deviations from coplanarity and resultant resonance inhibition. researchgate.net |

| Lattice Phonon Raman Spectroscopy | Changes in lattice modes (10–150 cm⁻¹) | Reveals modifications in crystal structure and symmetry during reactions, indicative of the structural strain caused by non-planar nitro groups. acs.org |

Reactions Leading to or Involving this compound Derivatives

This compound (DNA) serves as a valuable precursor for the synthesis of various anthracene derivatives. Its reactivity, primarily centered around the nitro groups, allows for transformations into other functionalized anthracene-based compounds.

One of the most extensively documented reactions is the solid-state photoconversion of this compound into anthraquinone. This transformation occurs through a crystal-to-crystal mechanism under UV irradiation, involving the elimination of two molecules of nitric oxide (NO). The reaction proceeds without a solvent and is driven by the compatibility of the crystal lattices of the reactant and the product. The process involves a change in the crystal system from monoclinic for this compound to orthorhombic for anthraquinone, with minimal atomic displacement during the release of NO gas.

| Parameter | Value / Description |

| Reactant | This compound (DNO₂A) |

| Product(s) | Anthraquinone (AQ) + 2NO |

| Condition | Continuous UV irradiation (365 nm) |

| Reaction Time | 24 hours for complete conversion |

| Mechanism | Solid-state, topophysical reaction |

| Analytical Method | Raman Spectroscopy |

Additionally, this compound can be a starting material for producing anthracene-9,10-diamine. This conversion is achieved through the reduction of the two nitro groups, typically using methods like catalytic hydrogenation.

A significant denitration pathway for this compound is its use in the synthesis of carbon quantum dots (CQDs). rsc.org In this process, this compound is selected as a model carbon precursor due to its high crystallinity and the strong π–π stacking interactions between its molecules. rsc.org

The synthesis involves a key initial step where the aggregated this compound is denitrated. rsc.org This occurs via a substitution reaction in an alkaline medium (using NaOH) to produce 9,10-dihydroxyanthracene. rsc.org This reaction is typically performed under solvothermal treatment in alkan-1-ol solvents. rsc.org Following the denitration to 9,10-dihydroxyanthracene, subsequent polymerization through repeated dehydration and condensation leads to the formation of the CQDs. rsc.org The choice of solvent, such as methanol (B129727) or other alkan-1-ols, influences the properties of the resulting solution and the formation of the quantum dots. rsc.org

| Reaction Step | Description |

| Precursor | This compound |

| Key Reaction | Denitration via substitution |

| Reagent | Sodium Hydroxide (NaOH) |

| Intermediate | 9,10-Dihydroxyanthracene |

| Solvent | Alkan-1-ol solvents (e.g., methanol, 1-butanol) |

| Final Product | Carbon Quantum Dots (CQDs) |

Advanced Spectroscopic and Analytical Characterization Techniques for 9,10 Dinitroanthracene

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful tool for probing the bonding and structure of 9,10-dinitroanthracene, with Raman and infrared spectroscopy offering complementary information about its molecular vibrations.

Raman spectroscopy has proven to be an invaluable technique for the in-situ monitoring of solid-state reactions involving this compound. A notable example is the photochemical transformation of solid this compound into anthraquinone (B42736). nist.gov This reaction can be followed in real-time by observing changes in the Raman spectrum, providing a molecular-level view of the chemical and physical changes as they occur within the crystal lattice. nist.gov

The low-frequency region of the Raman spectrum (typically below 200 cm⁻¹) is sensitive to the collective vibrations of the crystal lattice, known as phonons. These intermolecular vibrations are highly dependent on the crystal structure and symmetry. nist.gov The photochemical reaction of this compound to anthraquinone involves significant changes in the crystal structure, which are directly reflected in the lattice phonon region of the Raman spectrum. nist.gov By monitoring the disappearance of the phonon modes of this compound and the emergence of those corresponding to anthraquinone, the physical transformation of the crystal can be tracked. nist.gov Even minor modifications in the crystal lattice lead to dramatic changes in the symmetry and selection rules of these vibrational modes, making lattice phonon analysis a sensitive probe of solid-state dynamics. nist.gov

Interactive Table: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Feature | Wavenumber/Wavelength | Assignment/Remarks |

| Raman Spectroscopy | Lattice Phonons | 10–150 cm⁻¹ | Sensitive to crystal structure changes during solid-state reactions. nist.gov |

| Infrared Spectroscopy | Symmetric NO₂ Stretch | Not explicitly found | The symmetric stretching vibration of the nitro groups. |

| Infrared Spectroscopy | Asymmetric NO₂ Stretch | Not explicitly found | The asymmetric stretching vibration of the nitro groups. |

| Electronic Spectroscopy | UV-Vis Absorption | Not explicitly found | Electronic transitions within the molecule. |

In addition to the intermolecular lattice modes, Raman spectroscopy also probes the intramolecular vibrations, which correspond to the stretching and bending of bonds within the this compound molecule itself. nist.gov These modes appear at higher frequencies and are characteristic of the molecule's chemical structure. During the photochemical conversion to anthraquinone, the intramolecular Raman spectrum shows the disappearance of vibrational modes associated with the C-NO₂ bonds and the anthracene (B1667546) core of the reactant, and the concurrent appearance of new peaks corresponding to the C=O bonds and the quinonoid structure of the product. nist.gov This allows for the simultaneous monitoring of the chemical transformation alongside the physical changes observed in the lattice phonon region. nist.gov

The application of high pressure can significantly influence the course of solid-state reactions. High-pressure Raman spectroscopy studies on the photochemical reaction of this compound have revealed that increasing the pressure can inhibit the transformation to anthraquinone. nist.gov It has been observed that above 1 GPa, the photoreaction is suppressed. nist.gov This is attributed to the pressure-induced changes in the crystal packing and the reduction of free volume, which can hinder the molecular rearrangements necessary for the reaction to proceed. By analyzing the Raman spectra at different pressures, researchers can gain insights into the reaction mechanism and the role of the crystalline environment in directing the chemical transformation. nist.gov

Infrared (IR) spectroscopy is particularly well-suited for characterizing the vibrational modes of the nitro (NO₂) groups in this compound due to their strong IR activity. The nitro group gives rise to two characteristic stretching vibrations: a symmetric and an asymmetric stretch. For aromatic nitro compounds, the asymmetric stretching vibration typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.com

Detailed studies on this compound in carbon tetrachloride solution have been conducted to correlate the vibrational frequencies of the nitro groups with the molecule's conformation. cdnsciencepub.com Due to steric hindrance between the nitro groups and the adjacent hydrogen atoms of the anthracene core, the nitro groups are twisted out of the plane of the aromatic rings. cdnsciencepub.com This twisting affects the resonance interaction between the nitro groups and the π-system of the anthracene, which in turn influences the vibrational frequencies of the NO₂ stretches. cdnsciencepub.com

Table: Characteristic Infrared Absorption Ranges for Aromatic Nitro Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Asymmetric NO₂ Stretch | 1550-1475 orgchemboulder.com |

| Symmetric NO₂ Stretch | 1360-1290 orgchemboulder.com |

Raman Spectroscopy for In-Situ Monitoring of Solid-State Reactions

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides information about the electronic transitions within a molecule. For this compound, the electronic spectrum is expected to be influenced by the extended π-conjugation of the anthracene core and the electronic effects of the two nitro substituents.

While detailed studies on the electronic spectroscopy of this compound are not extensively available in the reviewed literature, some investigations have been performed. The ultraviolet spectrum of this compound has been measured in a chloroform-ethanol mixture. cdnsciencepub.com Due to its very low solubility in ethanol (B145695) alone, a mixed solvent system was necessary. cdnsciencepub.com The electronic absorption is related to the π→π* transitions within the anthracene ring system, which are perturbed by the presence of the electron-withdrawing nitro groups. The position and intensity of these absorption bands can provide insights into the electronic structure and the degree of conjugation in the molecule.

Information regarding the fluorescence properties of this compound is scarce in the available literature. Many nitroaromatic compounds exhibit weak or no fluorescence due to efficient intersystem crossing to the triplet state and other non-radiative decay pathways promoted by the nitro group.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The resulting spectrum is characteristic of the molecule's electronic structure, which is dominated by the π-conjugated system of the anthracene core. While specific spectral data for this compound is not widely published, the principles of photophysics for anthracene derivatives suggest that its spectrum is related to the parent anthracene molecule but modified by the presence of the two nitro substituents. nih.gov The extended π-conjugation in the anthracene core is the primary chromophore responsible for its UV absorption. nih.gov

Correlation of Electronic Spectra with Steric Hindrance and Resonance

The electronic spectrum of this compound is significantly influenced by the interplay of electronic effects (resonance) and spatial effects (steric hindrance). The two nitro (-NO₂) groups at the 9 and 10 positions are bulky and electro-withdrawing.

Steric Hindrance: Due to severe steric repulsion between the oxygen atoms of the nitro groups and the peri-hydrogens at positions 1, 8, 4, and 5 of the anthracene core, the nitro groups cannot be coplanar with the aromatic ring. They are forced to twist out of the plane. This twisting disrupts the overlap between the p-orbitals of the nitro groups and the π-system of the anthracene nucleus. nih.govutexas.edu

Resonance Effect: A nitro group is typically a strong resonance-withdrawing group. However, this effect is contingent on the coplanarity of the group with the aromatic ring to allow for effective π-electron delocalization.

The steric hindrance in this compound forces the nitro groups out of plane, thereby inhibiting the resonance effect. This disruption of conjugation between the substituents and the aromatic core is expected to cause a hypsochromic (blue) shift in the absorption maxima compared to a hypothetical planar analogue. This phenomenon is a well-documented principle in substituted aromatic systems where bulky groups interfere with planarity and, consequently, with electronic delocalization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The this compound molecule possesses a C₂ᵥ symmetry axis. This symmetry dictates that protons and carbons in equivalent positions will have the same chemical shift, simplifying the spectrum.

¹H NMR: The eight aromatic protons are divided into two distinct sets. The protons at positions 1, 4, 5, and 8 are chemically equivalent, as are the protons at positions 2, 3, 6, and 7. Therefore, the ¹H NMR spectrum is expected to show only two signals, likely appearing as complex multiplets characteristic of aromatic systems.

¹³C NMR: Similarly, the carbon atoms of the anthracene skeleton will produce a simplified spectrum. There are three sets of protonated aromatic carbons (C1/C4/C5/C8, C2/C3/C6/C7, and the bridgehead carbons C4a/C9a/C8a/C10a) and one set of substituted carbons (C9/C10). This would result in a total of four signals for the carbon skeleton in the ¹³C NMR spectrum.

The exact chemical shifts would be influenced by the strong electron-withdrawing nature of the nitro groups.

Electron Spin Resonance (ESR) Spectroscopy of Radical Anions

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as radical anions. The radical anion of this compound can be generated via electrochemical or chemical reduction. ESR spectroscopy provides invaluable information about the distribution of the unpaired electron's spin density across the molecule. utexas.edunih.gov

While specific ESR data for the this compound radical anion is scarce, studies on closely related compounds like the 9,10-diphenylanthracene (B110198) radical anion illustrate the method's utility. utexas.edu In an ESR spectrum, the interaction of the unpaired electron with magnetic nuclei (like ¹H) results in hyperfine splitting. The magnitude of the splitting, known as the hyperfine coupling constant (a), is directly proportional to the spin density at that nucleus. utexas.eduutexas.edu

For the this compound radical anion, the spectrum would be expected to show hyperfine coupling to the two sets of equivalent protons. By analyzing the splitting pattern and the coupling constants, one can map the delocalization of the unpaired electron throughout the π-system, providing insight into the electronic structure of the radical anion. utexas.edu

Mass Spectrometry (MS) for Product Identification and Environmental Analysis (e.g., GC/MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z). When coupled with Gas Chromatography (GC/MS), it allows for the identification of individual components in a mixture.

For this compound (molar mass: 268.22 g/mol ), the electron ionization mass spectrum shows a prominent molecular ion peak ([M]⁺˙) at m/z 268. nih.gov The fragmentation pattern provides further structural confirmation. A major fragment ion is observed at m/z 176. nih.gov This corresponds to the loss of two nitro groups (NO₂) from the molecular ion, a characteristic fragmentation for dinitro aromatic compounds. The fragment at m/z 176 represents the stable anthracene cation radical.

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 268 | [C₁₄H₈N₂O₄]⁺˙ (Molecular Ion) | - |

| 176 | [C₁₄H₈]⁺˙ (Anthracene Radical Cation) | 2 x NO₂ |

This predictable fragmentation is crucial for identifying this compound in environmental samples and for distinguishing it from other isomers or related compounds. nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation, isolation, and quantification of this compound from complex matrices, such as environmental samples or reaction mixtures.

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the compound's boiling point and its differential interactions with the column's stationary phase.

GC is frequently coupled with a mass spectrometer (GC/MS), which serves as a highly specific detector. nih.gov This combination allows for the confident identification of this compound even at trace levels. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, gas flow rate) and is used for initial identification, while the mass spectrum provides definitive confirmation. researchgate.net

Liquid Chromatography (LC) with Advanced Detection Methods (e.g., LC-DA-APPI-MS/MS)

The comprehensive analysis of complex organic molecules such as this compound necessitates the use of sophisticated analytical techniques that provide high separation efficiency, sensitive detection, and structural elucidation capabilities. The coupling of Liquid Chromatography (LC) with a Diode Array (DA) detector and an Atmospheric Pressure Photoionization (APPI) Tandem Mass Spectrometer (MS/MS) represents a powerful analytical platform for the characterization of such compounds.

Liquid chromatography is a cornerstone of separation science, enabling the separation of components within a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a compound like this compound, reversed-phase chromatography is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is a key parameter, indicative of its interaction with the stationary phase and influenced by factors such as its hydrophobicity.

Following chromatographic separation, the analyte passes through a Diode Array (DA) detector. This type of UV-Visible detector provides spectral information across a range of wavelengths simultaneously, offering a three-dimensional data set of absorbance, wavelength, and time. This is particularly useful for identifying compounds based on their specific UV-Vis absorption spectra and for assessing the purity of the chromatographic peak.

The subsequent introduction of the eluent into the mass spectrometer via an Atmospheric Pressure Photoionization (APPI) source allows for the efficient ionization of nonpolar and moderately polar compounds that can be challenging to ionize by other techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). APPI utilizes photons to ionize the analyte molecules, often with the assistance of a dopant, leading to the formation of molecular ions with minimal fragmentation.

Tandem mass spectrometry (MS/MS) further enhances the analytical power by enabling the structural elucidation of the ionized compound. In the MS/MS process, the molecular ion of this compound (C₁₄H₈N₂O₄, with a monoisotopic mass of approximately 268.05 g/mol ) would be isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule into characteristic fragment ions. The resulting fragmentation pattern is akin to a molecular fingerprint, providing definitive structural information.

Illustrative Chromatographic and Mass Spectrometric Data for this compound

| Parameter | Expected Value/Information |

|---|---|

| Retention Time (min) | Dependent on specific column and mobile phase conditions |

| UV λmax (nm) | Expected absorption maxima based on the anthracene chromophore |

| Precursor Ion [M+H]⁺ (m/z) | ~269.05 |

Illustrative Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound

| Precursor Ion (m/z) | Collision Energy (eV) | Major Product Ions (m/z) | Proposed Neutral Loss |

|---|---|---|---|

| ~269.05 | Variable | To be determined experimentally | Loss of NO₂, NO, etc. |

The detailed research findings from a dedicated study would populate these tables with specific experimental values. For instance, the retention time would be a precise value under defined chromatographic conditions. The MS/MS data would reveal the specific mass-to-charge ratios of the fragment ions, allowing for the confirmation of the this compound structure through the characteristic losses of the nitro groups and fragmentation of the anthracene core.

Computational and Theoretical Investigations of 9,10 Dinitroanthracene

Molecular Orbital (MO) Theory Calculations

Molecular Orbital (MO) theory is a fundamental method used to describe the electronic structure of molecules. Calculations for 9,10-dinitroanthracene focus on how the addition of two bulky, electron-withdrawing nitro groups at the sterically hindered 9 and 10 positions affects the aromatic anthracene (B1667546) core.

A key structural feature of this compound is the significant steric strain caused by the nitro groups at the central anthracene ring. This strain forces the nitro groups to rotate out of the plane of the aromatic system. Crystallographic studies have determined that the angle between the plane of the nitro groups and the anthracene skeleton is a substantial 64°. nih.gov

This severe twisting has a profound impact on the molecule's electron distribution. Normally, a nitro group attached to an aromatic ring can participate in resonance, delocalizing electron density from the ring onto the nitro group. However, for this resonance to be effective, the p-orbitals of the nitro group and the aromatic ring must overlap, which requires a coplanar arrangement. In this compound, the large dihedral angle of 64° strongly inhibits this resonance. nih.gov This "steric inhibition of resonance" means the nitro groups have a much smaller electronic effect on the anthracene nucleus than they would in a planar conformation. nih.gov The electron distribution is therefore largely confined to the anthracene skeleton, with the nitro groups acting more as isolated entities.

Theoretical predictions of molecular geometry and bond lengths are a cornerstone of computational chemistry. For this compound, these calculations are validated by comparison with experimental data from X-ray crystallography. The most significant geometrical deviation from a simple, planar substituted anthracene is the aforementioned 64° tilt of the nitro groups. nih.gov

Due to the inhibition of resonance, the bond lengths within the anthracene nucleus are not significantly different from those in unsubstituted anthracene itself. The C-N bond connecting the nitro group to the ring is expected to be close to a normal single-bond distance, rather than showing the partial double-bond character that would arise from strong resonance. nih.gov Experimental data from crystallographic analysis confirms these theoretical expectations, providing a detailed picture of the molecule's geometry.

Below is a table of selected bond lengths determined from the crystal structure of this compound.

| Bond | Length (Å) |

|---|---|

| C(1)-C(2) | 1.38 |

| C(2)-C(3) | 1.40 |

| C(1)-C(11) | 1.41 |

| C(9)-C(11) | 1.40 |

| C(11)-C(12) | 1.44 |

| C(9)-N | 1.49 |

| N-O(1) | 1.20 |

Data sourced from Trotter, J. (1958). The crystal structures of some anthracene derivatives. IV. 9:10-Dinitroanthracene. nih.gov

Computational models are validated when they can accurately predict or explain experimental spectroscopic data. For this compound, the steric inhibition of resonance has clear spectroscopic consequences. Studies have measured the frequencies of the NO2 symmetrical stretching vibrations and the ultraviolet absorption spectra, correlating these findings with the calculated deviations from coplanarity. The twisted geometry of the nitro groups alters the electronic transitions available to the molecule, which is reflected in its UV-Vis spectrum. By correlating the observed spectral properties with the computationally determined structure, a coherent model of the molecule's electronic and physical properties is established.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling allows for the investigation of reaction pathways and transition states that may be difficult to observe experimentally. For this compound, this has been particularly useful in understanding its photochemical behavior and the principles of electron transfer.

One of the most studied reactions of this compound is its photochemical conversion in the solid state to anthraquinone (B42736) and nitrogen monoxide (NO). nih.govacs.org This crystal-to-crystal transformation has been theoretically modeled to identify the specific reaction pathway. nih.govacs.org

The transfer of electrons is a fundamental process in many chemical reactions. Marcus theory provides a theoretical framework for calculating the rates of electron transfer reactions. While specific, detailed computational models for electron transfer processes and potential inversion in this compound are not extensively covered in the available literature, the principles of such modeling are well-established for related anthracene derivatives. surrey.ac.uk

These models typically calculate the reorganization energy (the energy required to change the geometry of the reactants and solvent to that of the products) and the Gibbs free energy of the reaction to determine the activation energy for electron transfer. A key prediction of Marcus theory is the "inverted region," a phenomenon of potential inversion where, counterintuitively, the rate of electron transfer can decrease as the reaction becomes more energetically favorable (more exothermic). This occurs when the driving force of the reaction becomes significantly larger than the reorganization energy. Computational studies on various substituted anthracenes have validated the predictions of Marcus theory, showing how factors like molecular size and solvent properties influence electron transfer rates. surrey.ac.uk Although a direct computational study on this compound is not specified, these established theoretical methods provide the blueprint for how such an investigation would be conducted.

Lattice Dynamics Simulations of this compound

Computational studies employing lattice dynamics simulations have been instrumental in understanding the behavior of this compound under high-pressure conditions. These simulations, particularly Quasi Harmonic Lattice Dynamics (QHLD) calculations, provide valuable insights into the crystal structure's stability, equilibrium geometry, and vibrational properties as a function of pressure.

Prediction of Equilibrium Geometry and Phonon Frequencies under Pressure

Researchers have utilized QHLD calculations to model the behavior of this compound under pressures ranging from ambient to 6 GPa. tandfonline.comtandfonline.com These calculations are founded on an atom-atom potential model that has been previously refined for similar 9,10-disubstituted anthracene compounds. tandfonline.com

The simulations have successfully predicted the equilibrium geometry of the this compound crystal at ambient pressure, showing a close resemblance to the experimentally determined structure. tandfonline.comtandfonline.com This agreement between the calculated and experimental structures validates the potential model used in the simulations.

Furthermore, the QHLD calculations have been employed to determine the lattice phonon frequencies as a function of pressure. tandfonline.comtandfonline.com The computed phonon frequencies demonstrate good agreement with experimental values obtained from Raman spectroscopy across the entire pressure range studied. tandfonline.comtandfonline.com This consistency underscores the predictive power of the lattice dynamics simulations in describing the vibrational behavior of the this compound crystal under compression.

The table below presents a comparison of the experimental and calculated phonon frequencies for this compound at ambient pressure.

| Experimental Phonon Frequencies (cm⁻¹) | Calculated Phonon Frequencies (cm⁻¹) |

| 35.5 | 34.0 |

| 47.0 | 45.5 |

| 62.5 | 61.0 |

| 78.0 | 77.5 |

| 104.5 | 103.0 |

| 122.0 | 120.5 |

Data sourced from Farina, Della Valle, and Brillante (2000). tandfonline.com

Analysis of Crystal Structure Modifications under External Stimuli

Lattice dynamics simulations have also been crucial in analyzing the modifications to the crystal structure of this compound under external stimuli, primarily pressure and light.

Experimental studies using Raman spectroscopy up to a pressure of 6 GPa have not detected any phase transitions. tandfonline.comtandfonline.com However, the QHLD calculations predict a structural instability in the crystal lattice at pressures exceeding 9 GPa. tandfonline.com This prediction suggests a potential pressure-induced phase transition at higher pressures, a phenomenon that warrants further experimental investigation.

In addition to pressure, the effect of light as an external stimulus has been explored. The photochemical reaction of this compound to form anthraquinone and nitrogen oxides is a crystal-to-crystal transformation. acs.org This process involves significant changes in the crystal structure. Theoretical modeling of this solid-state transformation has been performed to identify the reaction pathway. acs.orgcore.ac.uk These models elucidate how the crystal lattice of this compound deforms during the reaction to accommodate the product, ultimately transforming into the crystal lattice of anthraquinone. acs.orgcore.ac.uk Studies have also shown that applying high pressure (above 1 GPa) can inhibit this photoreaction, indicating a complex interplay between pressure and light in modifying the crystal structure. acs.org

Environmental Distribution and Fate of 9,10 Dinitroanthracene

Occurrence and Detection in Atmospheric Particulates

9,10-Dinitroanthracene, like other nitro-PAHs, is found in the atmosphere, partitioned between the gas phase and particulate matter. researchgate.net Due to their higher molecular weights compared to parent PAHs, nitro-PAHs tend to adsorb more readily onto atmospheric particles. researchgate.net These compounds are formed either through direct emission from combustion sources, such as diesel engines, or via secondary atmospheric reactions where parent PAHs react with nitrogen oxides. researchgate.netgcms.cz

The concentrations of nitro-PAHs on atmospheric particles are typically 10 to 100 times lower than their corresponding parent PAHs, making their detection and quantification challenging. gcms.cz While specific concentration data for this compound is not widely available, studies on total nitro-PAH levels provide insight into their environmental presence. For instance, a study in Strasbourg, France, reported that the total concentrations of 16 different nitro-PAHs in particulate matter samples showed significant seasonal variation. The average concentration was found to be higher in the winter (534 pg/m³) compared to the summer (118 pg/m³). nih.gov In this study, 1-Nitropyrene was identified as the most abundant nitro-PAH regardless of the season. nih.gov

The following table summarizes the seasonal concentrations of total Nitro-PAHs found in an urban environment, illustrating the range of these compounds in atmospheric particulates.

| Season | Average Total NPAH Concentration (pg/m³) |

| Winter | 534 |

| Summer | 118 |

| Data from a study conducted in Strasbourg, France, on 16 nitro-PAHs. nih.gov |

Analytical Method Development for Environmental Monitoring

The accurate monitoring of this compound in environmental samples necessitates highly sensitive and selective analytical methods due to its low concentrations and the complexity of environmental matrices like soil and atmospheric aerosols. tandfonline.comthermofisher.com The primary analytical techniques employed are high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS). thermofisher.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with fluorescence detection (HPLC-FD), is a widely used method for analyzing nitro-PAHs. tandfonline.com Since most nitro-PAHs are not naturally fluorescent, a crucial step in this method is the reduction of the nitro group to a highly fluorescent amino group. tandfonline.com This conversion can be performed "on-line," where the sample is passed through a reduction column (e.g., packed with platinum and rhodium-coated alumina) just before reaching the detector, or "off-line" as a separate sample preparation step using reducing agents like sodium borohydride. nih.govtandfonline.comnih.gov An optimized on-line HPLC-FD method achieved detection limits for various nitro-PAHs ranging from 0.06 to 1.25 µg/L. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile and semi-volatile organic compounds. For nitro-PAH analysis, it offers high resolution and sensitivity. thermofisher.com The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity, which is particularly valuable for distinguishing target analytes from interfering compounds in complex environmental samples. gcms.czthermofisher.com This high selectivity can significantly improve detection accuracy and lower system detection limits. gcms.cz

The table below provides an overview of the primary analytical methods used for environmental monitoring of nitro-PAHs.

| Analytical Technique | Detector | Key Features |

| High-Performance Liquid Chromatography (HPLC) | Fluorescence Detector (FD) | Requires pre- or post-column reduction of nitro-group to fluorescent amino-group; offers high sensitivity. nih.govtandfonline.com |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Provides high resolution for separating complex mixtures. thermofisher.com |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Tandem Mass Spectrometry (MS/MS) | Offers enhanced selectivity and is effective in reducing matrix interference, leading to higher accuracy. gcms.czthermofisher.com |

Biotransformation Pathways and Metabolite Identification in Biological Systems

Specific studies on the biotransformation of this compound are scarce. However, insights into its potential metabolic fate can be drawn from studies on its parent compound, anthracene (B1667546), and other substituted anthracenes in various biological systems, including bacteria and mammals.

Bacterial Degradation: Microorganisms play a crucial role in the environmental degradation of PAHs. Bacteria isolated from soil and water have been shown to degrade anthracene. The typical bacterial pathway involves a dioxygenase enzyme system, which initially attacks the aromatic ring to form cis-dihydrodiols. scispace.com For instance, Bacillus cereus has been observed to degrade anthracene into metabolites such as 9,10-dihydroxy-anthracene and anthraquinone (B42736). nih.gov Similarly, the alkaliphilic bacterium Bacillus badius can also transform anthracene into 9,10-anthraquinone. researchgate.net These findings suggest that a plausible initial step in the bacterial degradation of this compound could involve similar enzymatic attacks on the aromatic rings, followed by further transformation of the nitro substituents.

Mammalian Metabolism: In mammalian systems, the metabolism of PAHs is primarily carried out by cytochrome P-450 monooxygenases. scispace.com Studies on a structurally similar compound, 9,10-dimethylanthracene, in rat liver microsomal preparations have shown that metabolism occurs at the substituent methyl groups and the aromatic ring. nih.gov The identified metabolites included 9-hydroxymethyl-10-methylanthracene, 9,10-dihydroxymethyl-anthracene, and various trans-dihydrodiols formed on the aromatic rings. nih.gov By analogy, the biotransformation of this compound in mammals could potentially involve reduction of the nitro groups to amino groups, as well as oxidation of the aromatic rings to form dihydrodiols and phenolic compounds. The reduction of nitroarenes to aromatic amines is a known metabolic pathway that can lead to the formation of reactive intermediates.

Based on the metabolism of the parent compound, anthracene, potential metabolites of this compound could be formed through the following pathways, although this has not been experimentally confirmed for the dinitro-substituted compound.

| Potential Metabolic Pathway | Potential Intermediate/Metabolite | Organism Type (by analogy) |

| Dioxygenation of Aromatic Ring | Dihydrodiol derivatives | Bacteria scispace.com |

| Oxidation of Aromatic Ring | Anthraquinone derivatives | Bacteria nih.govresearchgate.net |

| Monooxygenation of Aromatic Ring | Dihydrodiol and phenolic derivatives | Mammals scispace.comnih.gov |

| Reduction of Nitro Groups | Aminoanthracene derivatives | Mammals |

It is important to note that the presence of the two nitro groups on the anthracene core would significantly influence the molecule's electronic properties and, consequently, its susceptibility to enzymatic attack and the specific metabolites formed. Further research is needed to elucidate the precise biotransformation pathways of this compound in various organisms.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Derivatization Strategies of 9,10-Dinitroanthracene

The development of efficient and versatile synthetic methodologies is fundamental to advancing the study of this compound. Current research is focused on moving beyond classical nitration techniques to more controlled and higher-yield processes. One promising approach involves the synthesis from precursors like 9,10-Anthracenedicarboxylic acid. chemicalbook.com A general procedure for this type of conversion involves heating the aryl carboxylic acid with potassium persulfate and bismuth nitrate (B79036) in acetonitrile (B52724). chemicalbook.com This method represents a potential pathway for producing this compound and its derivatives.

Future research will likely concentrate on optimizing these newer methods and exploring entirely novel synthetic pathways. The goal is to create routes that are not only efficient but also allow for the precise introduction of various functional groups onto the anthracene (B1667546) core.

Derivatization is another critical area of exploration. Strategies for modifying carboxylic acids, for instance, could be adapted for precursors to this compound. Pre-column fluorescence labeling of carboxylic acids has been achieved by esterification with reagents like 9-(hydroxymethyl)anthracene, after activation of the carboxylic acid function. uu.nl Similar principles could be applied to synthesize a range of this compound derivatives with tailored electronic and photophysical properties. These new derivatives could be instrumental in developing advanced materials or analytical standards.

Advanced Studies in Solid-State Photochemistry and Mechanically Responsive Materials Derived from this compound

The solid-state behavior of this compound, particularly its response to light, is a burgeoning field of study. Photochemical reactions in the solid state are highly dependent on the crystal packing of the molecules. A notable photoreaction of this compound is its transformation to anthraquinone (B42736). acs.orgscispace.com This transformation involves significant molecular and lattice changes, highlighting its potential as a component in photomechanical systems. acs.org

Future research is aimed at understanding and controlling these solid-state reactions. By manipulating the crystal structure, it may be possible to direct the photochemical outcome and harness the mechanical energy released during the transformation. acs.org This could lead to the development of novel mechanically responsive materials, such as light-actuated micro-machines or sensors. acs.orgrsc.org The study of how molecular changes precede and direct the physical transformation of the crystal lattice is a key area of investigation. scispace.com The ultimate goal is to design materials where the photomechanical response is predictable and controllable, based on the initial crystal engineering. acs.org

Deeper Insights into Electrochemical Reduction Mechanisms and Charge Transfer of Dinitroanthracenes

Understanding the electrochemical behavior of dinitroanthracenes is crucial for applications in electronics and sensing. The reduction of the nitro groups is a key process, and future research will focus on elucidating the precise mechanisms and intermediates involved. Studies on related nitroaromatic compounds, such as the electrochemical reduction of RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine), show that the process often involves a cascade of reduction steps and potential ring cleavage. nih.gov Similar detailed mechanistic studies are needed for this compound to map its reduction pathways in various environments.

Furthermore, the ability of nitroaromatic compounds to form charge-transfer (CT) complexes is a significant area of interest. nih.govzenodo.orgnih.gov These complexes form between an electron donor and an electron acceptor, and their properties are governed by the electronic structures of the constituent molecules. nih.gov The formation of CT complexes can significantly alter the optical and electronic properties of the material, which is relevant for developing organic semiconductors. rsc.org Future work will involve in-depth studies of the charge-transfer interactions between dinitroanthracenes and various electron-donating molecules. Theoretical calculations, such as Density Functional Theory (DFT), will be vital in understanding the energy levels and the degree of charge transfer in these complexes. nih.govrsc.org

Development of High-Resolution Spectroscopic and Analytical Techniques for this compound Analysis

As a member of the nitropolycyclic aromatic hydrocarbon (NPAH) class, accurate and sensitive detection of this compound is critical for both fundamental research and potential environmental monitoring. mdpi.com Current analytical methods often rely on techniques like gas chromatography-mass spectrometry (GC-MS), which are effective but may have limitations in sensitivity and specificity for complex matrices. mdpi.com The PubChem database lists basic spectral information, including mass spectrometry and IR spectra, for this compound. nih.gov

The future in this area lies in the development of advanced, high-resolution analytical techniques. This includes refining chromatographic separation methods and coupling them with high-resolution mass spectrometry (HRMS) for unambiguous identification and quantification. mdpi.com Spectroscopic techniques will also play a crucial role. For instance, advanced vibrational spectroscopy (like Raman) and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information. acs.org Furthermore, developing specific derivatization methods that introduce fluorescent tags could dramatically enhance detection sensitivity in liquid chromatography. uu.nl These advanced analytical tools are essential for probing the compound's behavior in complex systems and for trace-level detection.

Integrated Computational and Experimental Approaches for Comprehensive Understanding of this compound Chemistry

A holistic understanding of this compound's chemistry requires a synergistic approach that combines experimental work with theoretical computations. This integrated strategy is becoming increasingly powerful in chemical research. researchgate.net Experimental techniques like X-ray crystallography can determine the precise three-dimensional structure of the molecule and how it packs in a crystal, while computational methods, such as DFT, can provide deep insights into its electronic structure, molecular orbitals, and reactivity. rsc.orgresearchgate.net

Future research will increasingly rely on this dual approach. For example, computational modeling can be used to predict the most stable crystal polymorphs of this compound, which can then be targeted for synthesis and experimental characterization. acs.org Theoretical calculations can help interpret complex spectroscopic data and elucidate reaction mechanisms, such as those involved in its photochemistry or electrochemical reduction. nih.gov By combining computational predictions with experimental validation, researchers can accelerate the discovery process and build a comprehensive, atom-level understanding of the structure-property relationships that govern the chemistry of this compound.

Table 1: Summary of Emerging Research Areas for this compound

| Research Area | Focus | Key Objectives & Approaches |

|---|

| Novel Synthesis & Derivatization | Developing efficient and versatile synthetic methods. | - Optimization of precursor-based synthesis (e.g., from 9,10-Anthracenedicarboxylic acid). chemicalbook.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 9,10-dinitroanthracene, and how do reaction conditions influence yield?

- Methodology : The direct nitration of anthracene is a common synthesis route. Evidence indicates a yield of ~27% under controlled conditions using nitric acid/sulfuric acid mixtures . For higher regioselectivity, stepwise nitration (e.g., introducing nitro groups sequentially) or low-temperature reactions (<10°C) reduce byproduct formation. Purification via recrystallization in toluene or dichloromethane is recommended to isolate crystalline products .

- Data Contradictions : Some studies report lower yields (e.g., 8–15%) under non-optimized conditions due to over-nitration or oxidation side reactions . Cross-validate yields using HPLC or NMR to confirm purity .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Analytical Techniques :

- NMR : -NMR peaks for aromatic protons appear at δ 8.5–9.0 ppm (doublets for nitro-substituted positions) .

- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm; retention times vary by solvent system (e.g., 12.3 min in acetonitrile/water) .

- XRD : Crystal structures confirm nitro group orientation (e.g., trans-configuration in 9,10-dihydro derivatives) .

- Reference Standards : Compare against certified analytical standards (e.g., 100 µg/mL in toluene) for calibration .

Advanced Research Questions

Q. What mechanistic insights explain the electrochemical reduction behavior of this compound?

- Key Findings : The compound undergoes two-step reduction with potential inversion in acetonitrile or DMF. The first electron transfer (forming the anion radical) is less favorable than the second (dianion formation), attributed to structural reorganization post-reduction .

- Methodology : Cyclic voltammetry (CV) with tetraalkylammonium electrolytes (e.g., 0.1 M TBAPF) shows cathodic peaks at −0.85 V and −1.25 V (vs. Ag/AgCl). Ion pairing with (CH)N shifts potentials by 20–60 mV .

- Contradictions : Earlier studies attributed inversion solely to solvent effects, but recent work highlights ion-pairing and activity coefficients as secondary factors .

Q. How do solvent interactions affect this compound’s role in carbon quantum dot (CQD) synthesis?

- Experimental Design : In alkan-1-ol solvents (CHOH, n = 1–10), this compound acts as a carbon precursor. Emulsification in 1-octanol produces smaller CQDs (20–50 nm), while 1-nonanol yields larger aggregates (300–900 nm) due to varying HOMO-LUMO gaps and solvent polarity .

- Characterization : TEM and DLS correlate particle size with solvent chain length. PL spectra show blue shifts in polar solvents due to surface passivation effects .

Q. What computational models predict the stability and reactivity of this compound derivatives?

- DFT Studies : Optimize geometries using B3LYP/6-31G(d) to calculate nitro group torsion angles (e.g., 15–25° dihedral angles in cis/trans isomers) .

- Reactivity : Frontier molecular orbital (FMO) analysis reveals nitro groups act as electron-withdrawing moieties, lowering LUMO energies (−2.1 eV) and enhancing electrophilic aromatic substitution susceptibility .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in reported spectroscopic data for this compound?

- Case Study : Conflicting -NMR shifts (e.g., δ 8.7 vs. 8.9 ppm) arise from solvent polarity or paramagnetic impurities. Re-run spectra in deuterated DMSO or CDCl and compare with NIST reference data .

- Cross-Validation : Pair XRD (for nitro group positions) with IR (asymmetric NO stretches at 1530 cm) to confirm structural assignments .

Safety and Handling for Academic Labs

Q. What safety protocols are critical when handling this compound in synthetic workflows?

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact. Dust generation requires N95 respirators .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 268.23 g/mol | |

| HPLC Retention Time | 12.3 min (ACN/HO, 70:30) | |

| CV Reduction Potentials | −0.85 V, −1.25 V (vs. Ag/AgCl) | |

| NMR () | δ 8.5–9.0 ppm (aromatic protons) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro